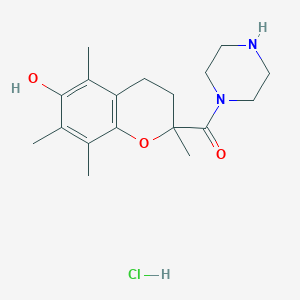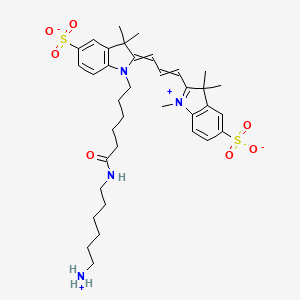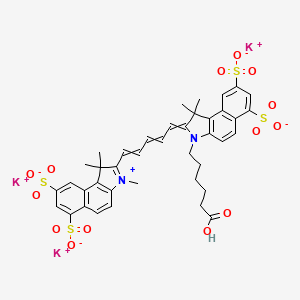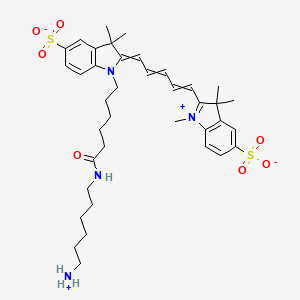
Mc-Val-Ala-pbd
Übersicht
Beschreibung
Mc-Val-Ala-pbd, also known as Talirine, is a compound with the molecular formula C60H64N8O12 . It is a drug-linker conjugate for Antibody-Drug Conjugates (ADCs) that uses the antitumor antibiotic, pyrrolobenzodiazepine (PBD), a cytotoxic DNA crosslinking agent, linked via the cleavable linker MC-Val-Ala .
Synthesis Analysis
The synthesis of Mc-Val-Ala-pbd involves the use of PBD, a cytotoxic DNA crosslinking agent, linked via the cleavable linker MC-Val-Ala . The maleimide group is reactive to the surfuryl group (SH group), which is useful for making antibody-drug conjugates (ADCs) .Molecular Structure Analysis
The molecular weight of Mc-Val-Ala-pbd is 1089.2 g/mol . The exact mass is 1088.46 . The elemental analysis shows that it contains Carbon (66.16%), Hydrogen (5.92%), Nitrogen (10.29%), and Oxygen (17.63%) .Chemical Reactions Analysis
Mc-Val-Ala-pbd is part of the ADCs, which harness the highly specific targeting capabilities of an antibody to deliver a cytotoxic payload to specific cell types . The payload N-acetyl-gamma-calicheamicin is covalently attached to the linker 4-(4-acetylphenoxy)butanoic acid (ActBut) which is bound to exposed lysine residues .Wissenschaftliche Forschungsanwendungen
Antibody-Drug Conjugates (ADCs)
“Mc-Val-Ala-pbd” is widely used in the design of ADCs . It acts as an enzymatically cleavable linker that maintains superior plasma stability, release behavior, and chemical tractability . Two approved ADC drugs, ADCETRIS and POLIVY, have adapted the same linker construct mc-VC-PABC .
Targeted Drug Delivery
The compound is used for targeted drug delivery . It is designed to keep ADCs intact in the systemic circulation and allow easy release of cytotoxic drugs upon cleavage by specific intracellular proteases, such as cathepsin B .
Pro-Drug Activation
“Mc-Val-Ala-pbd” is used in pro-drug activation . Cathepsin B, a lysosomal cysteine protease that is highly up-regulated in malignant cells, can recognize and cleave specific dipeptide sequences . This makes it attractive for pro-drug activation .
Oligonucleotide-Small Molecule Conjugates
The compound is used in the automated synthesis of oligonucleotide-small molecule conjugates . It is protected by photolabile 2-nitrobenzyl to improve the stability of the peptide linker during DNA synthesis .
Stimuli-Responsive Drug Release
“Mc-Val-Ala-pbd” is used in stimuli-responsive drug release . After photolysis, intracellular cathepsin B digests the dipeptide efficiently, releasing the payload-phosphate which is converted to the free payload by endogenous phosphatase enzymes .
Lipophilic Payloads
The compound is used with lipophilic payloads . The less hydrophobic behavior of Val-Ala compared to Val-Cit explains why this linker is superior in the context of lipophilic payloads, such as PBD-dimers .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for Mc-Val-Ala-pbd and other ADCs involve selecting antibody serotypes, increasing antibody humanization, adjusting and optimizing antibody structures . There is also a focus on generating homogeneous constructs with precise drug loading and predetermined, controlled sites of attachment .
Eigenschaften
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[4-[(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H64N8O12/c1-35(2)56(65-53(69)11-8-7-9-22-66-54(70)20-21-55(66)71)58(73)63-36(3)57(72)64-41-16-12-37(13-17-41)39-25-42-31-61-47-29-51(49(77-5)27-45(47)59(74)67(42)33-39)79-23-10-24-80-52-30-48-46(28-50(52)78-6)60(75)68-34-40(26-43(68)32-62-48)38-14-18-44(76-4)19-15-38/h12-21,27-36,42-43,56H,7-11,22-26H2,1-6H3,(H,63,73)(H,64,72)(H,65,69)/t36-,42-,43-,56-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQIMWSQDICMSE-DGCIIGOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)CCCCCN9C(=O)C=CC9=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)OC)OC)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN9C(=O)C=CC9=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H64N8O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1089.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mc-Val-Ala-pbd | |
CAS RN |
1342820-51-2 | |
| Record name | Mc-Val-Ala-pbd | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1342820512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TALIRINE MALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y234W15BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
A: Talirine is a pyrrolobenzodiazepine (PBD) dimer and functions as the cytotoxic payload in antibody-drug conjugates (ADCs) []. Its mechanism of action involves sequence-selective alkylation of DNA in the minor groove []. Specifically, Talirine displays a preference for binding to purine-guanine-purine (Pu-G-Pu) sequences []. Upon binding, it forms a covalent bond between the guanine N2 atom and the C11 position of the PBD ring system []. As a dimer, Talirine crosslinks DNA strands, leading to cell cycle arrest and apoptosis, particularly in cells expressing the target antigen of the corresponding ADC [, ].
A: While the provided research articles don't explicitly state the molecular formula and weight of Talirine, they emphasize the presence of two PBD units in its structure [, ]. Each PBD unit inherently possesses a specific molecular formula and weight. For a precise determination of Talirine's formula and weight, further investigation into its exact chemical structure and composition is required. Additionally, the articles don't provide detailed spectroscopic data for Talirine.
A: The research primarily focuses on Talirine's role as a cytotoxic payload in ADCs, exploiting its DNA-damaging properties for anti-cancer therapy [, ]. There is no mention of Talirine possessing catalytic properties or being utilized in catalytic applications. Its primary function revolves around its ability to covalently bind and crosslink DNA, ultimately leading to cell death.
ANone: Although computational chemistry is frequently employed in drug design and development, the provided research papers don’t elaborate on the use of computational methods specifically for Talirine. Information regarding simulations, calculations, or QSAR models related to Talirine isn't explicitly discussed.
A: While the exact SAR of Talirine is not extensively detailed in the provided articles, research on PBDs in general [] suggests that modifications to the core PBD structure, linker, and conjugation strategies can significantly impact the molecule's potency, selectivity, and overall efficacy []. For example, the C8 substituent on the PBD ring system, present in Talirine, has been shown to play a crucial role in stabilizing the DNA adduct []. Additionally, different linkers used to conjugate Talirine to antibodies can affect its release within the target cell, influencing its cytotoxic activity [].
A: The research primarily emphasizes the use of Talirine as a cytotoxic payload within the context of ADCs [, , , , , , , , , , , ]. These ADCs utilize specific formulation strategies to ensure the stability and delivery of Talirine to target cells. Information regarding the stability of free Talirine under various conditions or specific formulation approaches for the isolated compound is not explicitly discussed in the research provided.
A: The provided research focuses mainly on the preclinical and clinical investigation of Talirine-based ADCs, primarily for treating various forms of leukemia [, , , , , , , , , ]. While adherence to safety and ethical considerations is implicit in clinical trial conduct, specific details regarding SHE regulations and compliance are not directly addressed within the scope of these research articles.
A: Research indicates that Talirine, when administered as part of an ADC like Vadastuximab talirine, displays a pharmacokinetic profile characterized by rapid elimination, consistent with target-mediated drug disposition [, ]. This means the drug's clearance is primarily driven by its binding to the target CD33 antigen on leukemia cells [, ]. Notably, in patients in remission or those receiving post-remission therapy, exposure to Talirine appears to be higher, potentially due to a decrease in target-mediated disposition [].
A: Preclinical studies have demonstrated the efficacy of Talirine-based ADCs, particularly Vadastuximab talirine, in various leukemia models [, , , , , , ]. In vitro, it effectively induces cell death in leukemia cell lines expressing CD33 [, , , , , , ]. In vivo, Vadastuximab talirine exhibits antitumor activity in animal models, leading to tumor regression and prolonged survival [, , , , , , ].
A: While the provided research does not delve into specific resistance mechanisms to Talirine, it is known that resistance to ADCs can arise through various mechanisms, including target antigen downregulation or mutations, alterations in ADC internalization or processing, and increased drug efflux [, ]. Further investigation is needed to elucidate specific resistance mechanisms associated with Talirine-based ADCs.
A: Clinical trials evaluating Vadastuximab talirine have revealed a manageable safety profile [, , , , , , ]. The most common adverse events are primarily hematologic, including thrombocytopenia, neutropenia, and anemia, which are often manageable with supportive care [, , , , , , ]. Non-hematologic toxicities are generally mild and include fatigue, nausea, and diarrhea [, , , , , , ].
A: As a cytotoxic payload in ADCs, Talirine utilizes the targeting specificity of monoclonal antibodies to reach cancer cells expressing the target antigen [, ]. This strategy allows for targeted delivery, enhancing efficacy and potentially minimizing off-target effects. In the case of Vadastuximab talirine, the antibody specifically targets the CD33 antigen, primarily found on myeloid leukemia cells [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[[3-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid](/img/structure/B611074.png)